2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-28-18-7-6-16(24(26)27)12-17(18)21-19(25)13-22-8-10-23(11-9-22)15-4-2-14(20)3-5-15/h2-7,12H,8-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQRXIMHUIZNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Biological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide may exhibit antidepressant properties. Piperazine derivatives are often explored for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study on piperazine derivatives demonstrated that modifications in the phenyl ring could enhance the binding affinity to serotonin receptors, suggesting potential antidepressant effects for this compound .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar piperazine derivatives have shown effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide | TBD |
Further studies are needed to determine the specific antimicrobial efficacy of this compound against known pathogens.
Medicinal Chemistry Applications
1. Drug Development
The unique structure of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide positions it as a candidate for drug development targeting central nervous system disorders. Its ability to interact with multiple receptors makes it a versatile scaffold for synthesizing new therapeutic agents.
Case Study : A series of studies focused on the synthesis of piperazine derivatives revealed that modifications in the side chains could lead to enhanced activity against target receptors associated with anxiety and depression .
Future Research Directions
Future studies should focus on:
- In vitro and In vivo Testing : Comprehensive testing on various cell lines and animal models to evaluate efficacy and safety.
- Structural Modifications : Exploring how changes in the molecular structure affect biological activity.
- Mechanistic Studies : Detailed investigations into the mechanisms behind its pharmacological effects.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a nitrophenylacetamide moiety makes it particularly interesting for research and potential therapeutic applications .
Biological Activity
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C20H24FN3O2
- CAS Number : 329079-98-3
This compound features a piperazine ring, a fluorophenyl group, and a methoxy-nitrophenyl moiety, which are critical for its biological activity.
Antidepressant Effects
Research indicates that compounds similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can significantly reduce depressive behaviors in animal models, suggesting that this compound may influence serotonergic and dopaminergic pathways .
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. In vitro studies show that it can inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the progression of Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of exosomes associated with neurodegeneration .
Anticancer Activity
Preliminary studies have indicated potential anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine and phenyl groups can enhance its anticancer efficacy .
The biological activity of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide is primarily attributed to:
- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
- Inhibition of nSMase2 : This inhibition leads to decreased levels of ceramide and altered sphingolipid metabolism, which are crucial in cell signaling and apoptosis.
Case Studies
- Animal Models : In a study involving mouse models of depression, administration of the compound resulted in significant behavioral improvements compared to control groups. The results suggest a dose-dependent relationship with observed antidepressant effects .
- Cell Line Studies : In vitro assays demonstrated that 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide induced apoptosis in cancer cell lines, with IC50 values indicating effectiveness at low concentrations .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
